
(E)-3-(3-ethoxy-4-methoxyphenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-ethoxy-4-methoxyphenyl)prop-2-enoic acid, also known as EMPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EMPP belongs to the class of chalcones, which are natural or synthetic compounds that have been shown to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Aplicaciones Científicas De Investigación
Structural and Chemical Analysis
- A structural investigation of a compound similar to (E)-3-(3-ethoxy-4-methoxyphenyl)prop-2-enoic acid, namely (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, used X-ray crystallography, spectroscopy, and quantum chemical calculations to understand its molecular structure and interactions. This research highlights the importance of methoxy substitution in stabilizing the molecule through intermolecular interactions (Venkatesan et al., 2016).
Molecular and Crystal Properties
- Research on (E)-4-methoxycinnamic acid, a closely related compound, revealed its molecular properties, showing how molecules are linked into chains by paired hydrogen bonds and weak intermolecular interactions, resulting in a three-dimensional network structure (Yang et al., 2006).
Synthesis Methods
- The development of a stereoselective method for synthesizing tetrasubstituted derivatives of α,β‐Unsaturated carboxylic acids, including compounds similar to this compound, demonstrated the importance of the Ni-carbometallation reaction for efficient preparation (Rzymkowski & Piątek, 2016).
Antioxidant Properties
- Studies on phenylpropanoids including compounds structurally related to this compound showed significant antioxidant properties in various assays, highlighting the potential of these compounds in health-related applications (Choudhary et al., 2008).
Luminescent Molecular Crystals
- The synthesis of a compound structurally related to this compound was used as a building block for creating organic molecular crystals with stable photoluminescence, highlighting its potential in material sciences (Zhestkij et al., 2021).
Antimicrobial Activity
- The preparation and characterization of fatty alkenoates, including derivatives of this compound, revealed their antimicrobial activity, suggesting their utility in developing new antimicrobial agents (Rauf & Parveen, 2005).
Propiedades
IUPAC Name |
(E)-3-(3-ethoxy-4-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-16-11-8-9(5-7-12(13)14)4-6-10(11)15-2/h4-8H,3H2,1-2H3,(H,13,14)/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWBKPZBQCSHTL-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


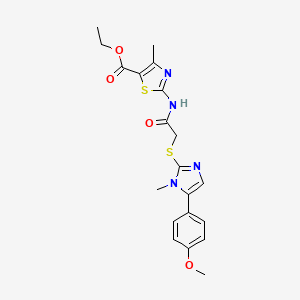

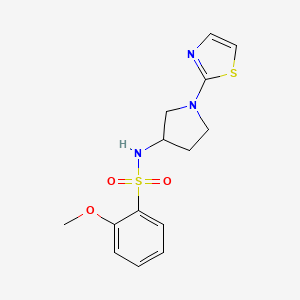
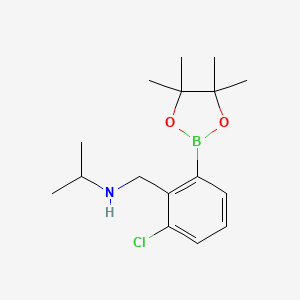
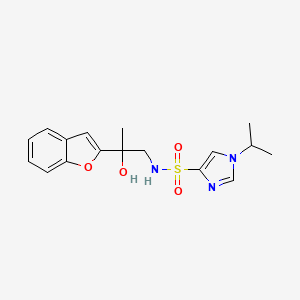
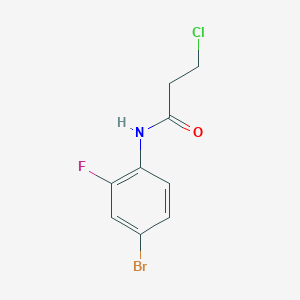
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2410455.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide](/img/structure/B2410458.png)
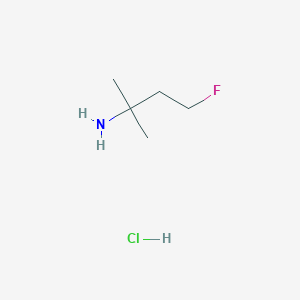
![7-(2-Methoxyphenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2410462.png)
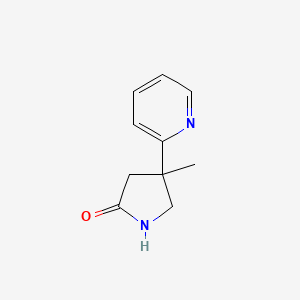
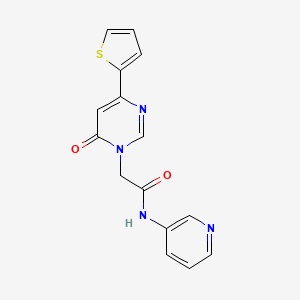
![N-(2-cyclohex-1-en-1-ylethyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2410466.png)